p-(1-Piperazinyl)phenol dihydrobromide
Overview
Description
The compound p-(1-Piperazinyl)phenol dihydrobromide is a derivative of piperazine, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical reactions and their ability to form various pharmacologically active compounds.
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the formation of highly conjugated bisindolyl-p-quinone derivatives, showcasing the reactivity of piperazine phenols under electrochemical conditions . Another synthesis approach involves the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylates with various piperazines to produce piperazinyl-1,2-dihydroquinoline carboxylates . Additionally, piperazine-based dicationic Bronsted acidic ionic salts have been prepared and used as catalysts for the synthesis of various derivatives, such as (thio)barbituric acid derivatives .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral analysis . The crystal structure of related compounds, such as piperazine-1,4-diium bis 2,4,6-trinitrophenolate, has been determined by single crystal XRD analysis, revealing that it crystallizes in the monoclinic system with P21/n space group .
Chemical Reactions Analysis
Piperazine phenols undergo a variety of chemical reactions. For example, they can participate in electrochemical reactions to form bisindolyl-p-quinone derivatives . Piperazine derivatives also show reactivity in Mannich reactions, as demonstrated in the synthesis of antioxidants . Furthermore, the degradation of the piperazine ring in phenothiazine drugs leads to the formation of various metabolites, indicating the susceptibility of the piperazine ring to metabolic breakdown .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are characterized by their spectroscopic data and their reactivity in chemical reactions. The optical properties of piperazine-1,4-diium bis 2,4,6-trinitrophenolate have been studied by UV-vis-NIR spectroscopy, revealing an optical band gap of 2.63 eV . The thermal stability of this compound was detected at 304.1°C using TG-DTA analysis . The dielectric nature and photoconductivity of the crystal have also been studied, confirming its nonlinear optical property .
Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including p-(1-Piperazinyl)phenol dihydrobromide, have been widely studied for their therapeutic potential across a broad spectrum of applications. Notably, piperazine is a significant moiety in the rational design of drugs, found in various drugs with therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, indicating a broad scope for the development of new therapeutic agents leveraging this structure (Rathi, Syed, Shin, & Patel, 2016).
Phenolics in Foods and Their Health Benefits
Phenolic compounds, such as those derived from p-(1-Piperazinyl)phenol, have been extensively researched for their diverse health benefits. These compounds occur mostly as soluble conjugates and insoluble forms, covalently bound to sugar moieties or cell wall structural components. Phenolics have potential in releasing bound phenolic compounds through food processes, which may enhance their bioavailability and contribute to the growing functional food industry (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).
Piperazine and Its Analogues in Medicinal Chemistry
Piperazine and its analogues, including p-(1-Piperazinyl)phenol, show a broad spectrum of pharmaceutical applications, underlining the importance of piperazine as a pharmacophore in medicinal chemistry. Recent advancements in the synthesis of piperazine derivatives reveal their potent pharmacophoric activities, suggesting a rich potential for developing new therapeutic agents (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Antimycobacterial Potential of Piperazine Derivatives
The antimycobacterial potential of piperazine derivatives, including those related to p-(1-Piperazinyl)phenol, has been a focus of recent research, showing significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based molecules in the development of new anti-TB molecules, addressing a critical need for safer, selective, and cost-effective antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
properties
IUPAC Name |
4-piperazin-1-ylphenol;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGIAGAHMWSRKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192121 | |
Record name | p-(1-Piperazinyl)phenol dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-(1-Piperazinyl)phenol dihydrobromide | |
CAS RN |
38869-37-3 | |
Record name | p-(1-Piperazinyl)phenol dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038869373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(1-Piperazinyl)phenol dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(1-piperazinyl)phenol dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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